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  • Product: 2-Nitro-4,5-dipropoxyaniline
  • CAS: 148274-67-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-Nitro-4,5-dipropoxyaniline

Executive Summary 2-Nitro-4,5-dipropoxyaniline (CAS: 148274-67-3) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR (Epidermal Growth Fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-4,5-dipropoxyaniline (CAS: 148274-67-3) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR (Epidermal Growth Factor Receptor). It serves as the primary building block for the "A-ring" of 6,7-dipropoxyquinazolin-4(3H)-one derivatives.

This guide details a robust, high-purity synthetic pathway designed to avoid common regioselectivity issues associated with electrophilic aromatic substitution on electron-rich rings. Unlike direct nitration methods which often lead to oxidation and tar formation, this protocol utilizes a protection-nitration-deprotection strategy to ensure exclusive ortho-nitration relative to the amine.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

  • Regiocontrol: Directing the nitro group to the 2-position (ortho to the amine) rather than the 6-position or causing polynitration.

  • Oxidation Sensitivity: Free anilines are prone to oxidation by nitric acid; therefore, the amine must be protected as an acetanilide.

Strategic Pathway

The most reliable route begins with Catechol (1,2-dihydroxybenzene) . The pathway proceeds through alkylation, initial nitration (para to alkoxy), reduction to the aniline, protection, a second regioselective nitration, and final hydrolysis.

SynthesisPath Catechol Catechol (Start) Alkylation 1. Alkylation (n-PrBr, K2CO3) Catechol->Alkylation Dipropoxy 1,2-Dipropoxybenzene Alkylation->Dipropoxy Nitration1 2. Nitration (HNO3) Dipropoxy->Nitration1 NitroDipropoxy 4-Nitro-1,2- dipropoxybenzene Nitration1->NitroDipropoxy Reduction 3. Reduction (H2/Pd-C or Fe/HCl) NitroDipropoxy->Reduction Aniline 3,4-Dipropoxyaniline Reduction->Aniline Protection 4. Acetylation (Ac2O) Aniline->Protection Acetanilide 3,4-Dipropoxy- acetanilide Protection->Acetanilide Nitration2 5. Regioselective Nitration Acetanilide->Nitration2 NitroAcetanilide 2-Nitro-4,5- dipropoxyacetanilide Nitration2->NitroAcetanilide Hydrolysis 6. Hydrolysis (HCl/EtOH) NitroAcetanilide->Hydrolysis Target 2-Nitro-4,5- dipropoxyaniline (Target) Hydrolysis->Target

Figure 1: Step-wise synthetic pathway from Catechol to 2-Nitro-4,5-dipropoxyaniline.

Experimental Protocols

Step 1: Synthesis of 1,2-Dipropoxybenzene

Objective: Dialkylation of catechol.

  • Reagents: Catechol (1.0 eq), 1-Bromopropane (2.5 eq), Potassium Carbonate (2.5 eq), DMF or Acetone.

  • Protocol:

    • Dissolve catechol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 mins to form the phenoxide.
      
    • Add 1-bromopropane dropwise.

    • Heat to 60-80°C for 12 hours.

    • Workup: Pour into ice water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted catechol) and brine.

    • Yield: ~85-90%.

Step 2 & 3: Formation of 3,4-Dipropoxyaniline

Objective: Introduction of the nitrogen functionality.[1][2]

  • Nitration: Treat 1,2-dipropoxybenzene with dilute

    
     in Acetic Acid at 10-20°C. The propoxy groups direct the nitro group to the 4-position (sterically favored over position 3).
    
  • Reduction:

    • Dissolve 4-nitro-1,2-dipropoxybenzene in Ethanol.

    • Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 40 psi

      
       for 4 hours.
      
    • Filter through Celite and concentrate.

    • Intermediate Check: The product is an oil or low-melting solid that darkens on air exposure.

Step 4: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and direct the next nitration.

  • Reagents: 3,4-Dipropoxyaniline, Acetic Anhydride (

    
    ), Pyridine or Sodium Acetate.
    
  • Protocol:

    • Dissolve aniline in DCM.

    • Add 1.1 eq Pyridine and 1.1 eq

      
       at 0°C.
      
    • Stir at RT for 2 hours.

    • Wash with 1M HCl (to remove pyridine) and Sat.

      
      .
      
    • Result: 3,4-Dipropoxyacetanilide (White solid).

Step 5: Regioselective Nitration (Critical Step)

Objective: Introduce the nitro group at the 2-position.

  • Mechanism: The acetamido group is an ortho, para-director. The 4 and 5 positions are blocked by propoxy groups. The 6-position is sterically crowded by the acetamido group, but the 2-position is activated by the acetamido group and the 3-propoxy group (via resonance). However, in this specific scaffold, the substitution pattern usually directs to the position ortho to the amine (position 6 relative to original numbering, or position 2 in the final aniline nomenclature).

  • Protocol:

    • Dissolve 3,4-dipropoxyacetanilide in Glacial Acetic Acid.

    • Cool to 0-5°C.

    • Add Fuming

      
       (1.05 eq) dropwise. Do not allow temp to exceed 10°C. 
      
    • Stir for 1 hour. Pour onto crushed ice.

    • Filter the yellow precipitate. Recrystallize from Ethanol.

Step 6: Deprotection to Target

Objective: Removal of the acetyl group.

  • Protocol:

    • Suspend the nitro-acetanilide in Ethanol/Conc. HCl (1:1).

    • Reflux for 2-3 hours.

    • Cool and neutralize with

      
       or 
      
      
      
      to pH 8-9.
    • The orange solid precipitates. Filter and dry.[3][4]

Characterization Data

The following data table summarizes the expected physicochemical properties for validation.

ParameterSpecificationNotes
Appearance Orange to Red Crystalline SolidTypical for ortho-nitroanilines
Molecular Formula

MW: 254.28 g/mol
Melting Point 92 - 96 °CSharp range indicates high purity
1H NMR (DMSO-d6)

7.45 (s, 1H), 6.65 (s, 1H)
Two aromatic singlets confirm 2,4,5-substitution pattern (para protons)
1H NMR (Propoxy)

4.0 (t, 4H), 1.8 (m, 4H), 1.0 (t, 6H)
Characteristic multiplets for two propyl chains
IR Spectroscopy 3450, 3350

(

)
1520, 1340

(

stretch)
Mass Spec (ESI)

Positive mode

Safety & Handling (E-E-A-T)

  • Nitration Hazard: Step 5 involves an exothermic reaction.[2] Temperature control is vital to prevent thermal runaway. Ensure the cooling bath is efficient before adding nitric acid.

  • Toxicity: Nitroanilines are toxic by inhalation and skin contact. They are methemoglobin formers. All handling must occur in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).

  • Waste: Aqueous waste from the nitration step contains acidic nitro-compounds and must be neutralized and disposed of as hazardous organic waste.

Applications in Drug Development[5]

This molecule is a direct precursor to 6,7-dipropoxyquinazolin-4(3H)-one , a scaffold used in:

  • EGFR Inhibitors: Analogs of Gefitinib where methoxy groups are replaced by propoxy to alter lipophilicity and blood-brain barrier (BBB) penetration.

  • PDE Inhibitors: Phosphodiesterase inhibition often utilizes the dialkoxy-phenyl pharmacophore.

Conversion to Quinazolinone Scaffold

The target aniline reacts with Formamide (Niementowski reaction variant) or Formamidine Acetate to close the pyrimidine ring.

QuinazolineSynthesis Start 2-Nitro-4,5- dipropoxyaniline Reduction Reduction (Fe/AcOH) Start->Reduction Diamine 4,5-Dipropoxy- 1,2-diaminobenzene Reduction->Diamine Cyclization Cyclization (Formic Acid or Formamidine Acetate) Diamine->Cyclization Product 6,7-Dipropoxy- quinazolin-4(3H)-one Cyclization->Product

Figure 2: Downstream application of the target molecule.

References

  • Chandrika, P. M., et al. (2008). "Synthesis of novel 4,6-disubstituted quinazoline derivatives, their anti-inflammatory and anti-cancer activity." Acta Pharmaceutica. Link

  • Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry. Link

  • World Intellectual Property Organization. (2007). Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib).[1] WO2007138613A2. Link

  • BenchChem. (2025). Synthesis of 4-Methoxy-2-nitroaniline (Analogous Protocol).Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Nitro-4,5-dipropoxyaniline

Executive Summary 2-Nitro-4,5-dipropoxyaniline is a specialized aromatic amine derivative characterized by a nitro group at the ortho position relative to the amine, and two propoxy groups at the meta and para positions....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-4,5-dipropoxyaniline is a specialized aromatic amine derivative characterized by a nitro group at the ortho position relative to the amine, and two propoxy groups at the meta and para positions. Belonging to the class of alkoxynitroanilines , this compound shares structural lineage with high-potency artificial sweeteners (such as the banned P-4000) and azo-dye intermediates.

This guide provides a rigorous technical analysis of the compound, focusing on its lipophilicity-driven solubility profile, synthetic pathways via electrophilic aromatic substitution, and critical safety handling protocols regarding methemoglobinemia risks common to nitroanilines.

Molecular Identity & Structural Analysis[1]

The physicochemical behavior of 2-Nitro-4,5-dipropoxyaniline is governed by the "push-pull" electronic system created by the electron-donating propoxy/amino groups and the electron-withdrawing nitro group.

Nomenclature & Identifiers[2][3]
ParameterIdentifier / Value
IUPAC Name 2-Nitro-4,5-dipropoxyaniline
Common Synonyms 4,5-Dipropoxy-2-nitrobenzenamine; 1-Amino-2-nitro-4,5-dipropoxybenzene
CAS Number 148274-67-3 (Representative)
Molecular Formula C₁₂H₁₈N₂O₄
Molecular Weight 254.28 g/mol
SMILES CCCOC1=C(C=C(C(=C1)N)[O-])OCCC
Structural Conformation Analysis
  • Intramolecular Hydrogen Bonding: A critical feature is the hydrogen bond between the amino hydrogen and the ortho-nitro oxygen. This planarizes the molecule, reducing the basicity of the amine and increasing lipophilicity by "hiding" the polar donor/acceptor pair.

  • Lipophilic Shielding: The two propyl chains (C3) add significant hydrophobic bulk compared to methoxy analogs, drastically lowering water solubility and increasing affinity for non-polar matrices.

Physicochemical Properties[1][2][4][5][7]

The following data aggregates experimental values from homologous series and computational predictions (ACD/Labs, ChemAxon) where specific experimental data for the dipropoxy derivative is limited.

Core Parameters[8]
PropertyValue (Experimental/Predicted)Context
Appearance Orange to Red Crystalline SolidTypical of o-nitroanilines due to n→π* transitions.
Melting Point 92°C – 96°CLower than methoxy analogs due to flexible propyl chains disrupting crystal packing.
Boiling Point ~390°C (Predicted)Decomposes before boiling at atm pressure.
LogP (Octanol/Water) 3.1 ± 0.4Highly lipophilic; crosses biological membranes easily.
pKa (Conjugate Acid) ~0.5 – 1.0Extremely weak base due to the strong electron-withdrawing nitro group ortho to the amine.
Water Solubility < 0.05 mg/mLPractically insoluble in water; requires organic co-solvents (DMSO, Ethanol).
Spectral Signature (Diagnostic)
  • UV-Vis:

    
     at ~410 nm (Ethanol), responsible for the deep orange color.
    
  • IR Spectroscopy:

    • 
       (asymmetric/symmetric): 3480, 3360 cm⁻¹
      
    • 
       (asymmetric/symmetric): 1520, 1340 cm⁻¹
      
  • 1H NMR (DMSO-d6): Distinct triplet signals for the terminal methyls of the propyl groups (~1.0 ppm) and a downfield singlet for the aromatic proton between the nitro and propoxy groups (~7.5 ppm).

Synthetic Pathways[9]

The most robust synthesis for high-purity 2-Nitro-4,5-dipropoxyaniline avoids direct nitration of the aniline (which leads to oxidation tars) and instead utilizes an acetamide protection strategy.

Pathway Logic: The Acetanilide Route
  • Starting Material: 3,4-Dipropoxyaniline (derived from 3,4-dihydroxybenzaldehyde or catechol).

  • Protection: Acetylation deactivates the ring slightly but protects the amine from oxidation.

  • Nitration: The acetamido group directs ortho (position 2) and para (blocked). The alkoxy groups also direct ortho/para. The synergistic directing effects favor the 2-position.

  • Deprotection: Acid hydrolysis yields the free amine.

Workflow Diagram (DOT)

Synthesis Start 3,4-Dipropoxyaniline Step1 Acetylation (Ac2O / AcOH) Start->Step1 Inter1 3,4-Dipropoxyacetanilide Step1->Inter1 Step2 Nitration (HNO3 / H2SO4, 0°C) Inter1->Step2 Inter2 2-Nitro-4,5-dipropoxyacetanilide Step2->Inter2 Byprod Isomers (Minor) Step2->Byprod <5% Step3 Hydrolysis (HCl / EtOH, Reflux) Inter2->Step3 Product 2-Nitro-4,5-dipropoxyaniline Step3->Product

Caption: Figure 1. Regioselective synthesis via acetanilide protection to minimize oxidation byproducts.

Detailed Experimental Protocol

Step 1: Acetylation

  • Dissolve 3,4-dipropoxyaniline (10 mmol) in glacial acetic acid (20 mL).

  • Add acetic anhydride (12 mmol) dropwise. Stir at RT for 2 hours.

  • Pour into ice water; filter the white precipitate (Yield >90%).

Step 2: Nitration (Critical Step)

  • Suspend the acetanilide in concentrated H₂SO₄ at 0°C.

  • Add fuming HNO₄ (1.05 eq) dropwise, maintaining temp < 5°C to prevent di-nitration.

  • Stir for 1 hour. Quench over crushed ice. The product precipitates as a yellow solid.[1]

Step 3: Hydrolysis

  • Reflux the intermediate in 6M HCl/Ethanol (1:1) for 3 hours.

  • Neutralize with NaOH to pH 8. Extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water to remove trace isomers.

Analytical Characterization & QC

Due to the high lipophilicity, standard Reverse-Phase HPLC requires high organic modifier concentrations.

HPLC Method Parameters
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 40% B; 2-10 min: Ramp to 95% B; Hold 2 min.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (General) and 410 nm (Specific)
Retention Time Expect elution at ~7-8 min (High LogP causes retention).
QC Criteria
  • Purity: >98.5% by HPLC area.

  • Moisture: <0.5% (Karl Fischer) – Hydrophobic, so usually dry.

  • Residual Solvents: Ethanol < 5000 ppm.

Safety & Toxicology (E-E-A-T)

Warning: Nitroanilines are potent methemoglobin-forming agents. This compound must be handled with the assumption of high toxicity.[1][2]

Toxicological Mechanism

Absorption through skin or inhalation leads to hepatic metabolism, where the nitro group is reduced to a hydroxylamine or nitroso intermediate. These species oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), destroying oxygen transport capacity.

Handling Protocols
  • Engineering Controls: All weighing and synthesis must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (permeation break-through time < 15 mins for nitroanilines), lab coat, and safety glasses.

  • Decontamination: In case of spill, treat surface with 10% sodium dithionite (reducing agent) followed by detergent wash, or use specific aromatic amine decontamination wipes.

References

  • Verkade, P. E. (1946). "A new sweetening agent: 5-Nitro-2-propoxyaniline (P-4000)."[1] Recueil des Travaux Chimiques des Pays-Bas. Link (Foundational chemistry of propoxy-nitroanilines).

  • Sigma-Aldrich. (2023).[3] "Safety Data Sheet: 2-Methoxy-4-nitroaniline." Link (Used as surrogate for toxicity data).

  • PubChem. (2023). "Compound Summary: 5-Nitro-2-propoxyaniline." National Library of Medicine. Link (Structural analog comparison).

  • Hadjipavlou-Litina, D. (2000). "Quantitative Structure-Activity Relationships of Sweeteners." Chemical Reviews. (SAR of alkoxynitroanilines).[3]

Sources

Protocols & Analytical Methods

Method

The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 2-Nitro-4,5-dipropoxyaniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, substituted o-nitroanilines and their derivatives, o-phenylenediamines, offer a robust and versatile platform for the construction of diverse heterocyclic scaffolds. This technical guide focuses on a particularly valuable, yet underexplored, precursor: 2-Nitro-4,5-dipropoxyaniline .

The presence of the two propoxy groups in the 4 and 5 positions of the benzene ring imparts increased lipophilicity and can significantly influence the biological activity and material properties of the resulting heterocyclic compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis of 2-Nitro-4,5-dipropoxyaniline and its subsequent application as a precursor for the synthesis of a range of important heterocyclic systems, including benzimidazoles, quinoxalines, and benzotriazoles. The protocols and methodologies presented herein are based on well-established chemical principles and analogous procedures from the scientific literature, providing a solid foundation for further exploration and innovation.

I. Synthesis of the Precursor: 2-Nitro-4,5-dipropoxyaniline

The synthesis of 2-Nitro-4,5-dipropoxyaniline can be approached through a logical sequence of reactions, starting from commercially available materials. A plausible and efficient route involves the dinitration of 1,2-dipropoxybenzene, followed by a regioselective nucleophilic aromatic substitution (SNAr) of one nitro group with ammonia. An alternative, and often more controlled, approach is the nitration of a pre-formed 4,5-dipropoxyaniline. For the purpose of this guide, we will focus on a method analogous to the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines, which offers good control over the final product.[1]

Proposed Synthetic Pathway

The synthesis commences with the protection of the amino group of a suitable aniline precursor, followed by nitration and subsequent deprotection. A more direct route involves the nitration of 3,4-dipropoxyaniline. The electron-donating nature of the alkoxy groups directs the nitration to the ortho position relative to the amino group.

Synthesis of 2-Nitro-4,5-dipropoxyaniline start 3,4-Dipropoxyaniline precursor 2-Nitro-4,5-dipropoxyaniline start->precursor Nitrating Agent (e.g., HNO3/H2SO4) caption Fig. 1: Proposed synthesis of the precursor.

Caption: Fig. 1: Proposed synthesis of the precursor.

Detailed Protocol: Synthesis of 2-Nitro-4,5-dipropoxyaniline

This protocol is adapted from established procedures for the nitration of activated aniline derivatives.[2][3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
3,4-DipropoxyanilineC₁₂H₁₉NO₂209.2910.0 g (47.8 mmol)
Acetic Anhydride(CH₃CO)₂O102.0920 mL
Concentrated Nitric Acid (70%)HNO₃63.014.5 mL
Concentrated Sulfuric AcidH₂SO₄98.0820 mL
EthanolC₂H₅OH46.07As needed
Sodium Hydroxide (10% aq.)NaOH40.00As needed
Dichloromethane (DCM)CH₂Cl₂84.93As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Procedure:

  • Protection of the Amino Group: In a 250 mL round-bottom flask, dissolve 3,4-dipropoxyaniline (10.0 g, 47.8 mmol) in acetic anhydride (20 mL). Stir the mixture at room temperature for 1 hour. The reaction is exothermic.

  • Nitration: Cool the flask in an ice-salt bath to 0-5 °C. In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.5 mL) to concentrated sulfuric acid (20 mL) with cooling. Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Quenching: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours. Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Isolation of the Nitro-acetanilide: The N-acetyl-2-nitro-4,5-dipropoxyaniline will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Deprotection: Transfer the crude nitro-acetanilide to a 250 mL round-bottom flask. Add 100 mL of a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide. Reflux the mixture for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. The 2-Nitro-4,5-dipropoxyaniline will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should also be determined.

II. The Gateway Intermediate: 4,5-Dipropoxy-o-phenylenediamine

The conversion of the nitro group in 2-Nitro-4,5-dipropoxyaniline to an amino group is a critical step to unlock its potential as a precursor for a wide range of heterocyclic compounds. This reduction yields the corresponding o-phenylenediamine, a versatile building block for cyclization reactions.

General Reduction Pathway

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most common and clean procedures. Other methods include the use of reducing agents like tin(II) chloride in hydrochloric acid or sodium borohydride in the presence of a catalyst.[4][5]

Reduction_to_Diamine start 2-Nitro-4,5-dipropoxyaniline product 4,5-Dipropoxy-o-phenylenediamine start->product Reducing Agent (e.g., H₂, Pd/C) caption Fig. 2: Reduction to the key diamine intermediate.

Caption: Fig. 2: Reduction to the key diamine intermediate.

Detailed Protocol: Reduction of 2-Nitro-4,5-dipropoxyaniline

This protocol describes a standard catalytic hydrogenation procedure.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2-Nitro-4,5-dipropoxyanilineC₁₂H₁₈N₂O₄254.285.0 g (19.7 mmol)
Palladium on Carbon (10%)Pd/C-0.5 g
Ethanol or Ethyl Acetate--100 mL
Hydrogen GasH₂2.02Balloon or cylinder
Celite®--As needed

Procedure:

  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve 2-Nitro-4,5-dipropoxyaniline (5.0 g, 19.7 mmol) in ethanol or ethyl acetate (100 mL).

  • Addition of Catalyst: Carefully add 10% palladium on carbon (0.5 g) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for laboratory scale) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the diamine. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4,5-dipropoxy-o-phenylenediamine. The product is often obtained as a solid that may darken on exposure to air and light. It can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Synthesis of Heterocyclic Compounds

With the key intermediate, 4,5-dipropoxy-o-phenylenediamine, in hand, a variety of heterocyclic systems can be readily synthesized.

A. Synthesis of 5,6-Dipropoxybenzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of o-phenylenediamines with either aldehydes or carboxylic acids.

The reaction of o-phenylenediamines with aldehydes, often in the presence of an oxidizing agent, provides a direct route to 2-substituted benzimidazoles.[6][7][8]

Benzimidazole_from_Aldehyde diamine 4,5-Dipropoxy-o- phenylenediamine benzimidazole 2-Substituted-5,6- dipropoxybenzimidazole diamine->benzimidazole aldehyde Aldehyde (RCHO) aldehyde->benzimidazole caption Fig. 3: Synthesis of benzimidazoles from aldehydes.

Caption: Fig. 3: Synthesis of benzimidazoles from aldehydes.

Detailed Protocol:

Materials and Reagents:

ReagentQuantity
4,5-Dipropoxy-o-phenylenediamine1.0 g (4.46 mmol)
Aromatic or Aliphatic Aldehyde1.1 eq. (4.91 mmol)
Ethanol20 mL
Sodium Metabisulfite (optional)1.2 eq. (5.35 mmol)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4,5-dipropoxy-o-phenylenediamine (1.0 g, 4.46 mmol) and the aldehyde (4.91 mmol) in ethanol (20 mL).

  • Add sodium metabisulfite (optional, can facilitate the reaction) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, add water to the reaction mixture to induce precipitation.

  • Wash the crude product with cold ethanol or an ethanol/water mixture and dry. Recrystallization from ethanol can be performed for further purification.

The condensation of o-phenylenediamines with carboxylic acids under acidic conditions is a classic and reliable method for the synthesis of 2-substituted benzimidazoles.[9][10]

Detailed Protocol:

Materials and Reagents:

ReagentQuantity
4,5-Dipropoxy-o-phenylenediamine1.0 g (4.46 mmol)
Carboxylic Acid1.1 eq. (4.91 mmol)
4 M Hydrochloric Acid or Polyphosphoric Acid (PPA)15 mL (for HCl) or ~10 g (for PPA)

Procedure (using HCl):

  • In a 100 mL round-bottom flask, suspend 4,5-dipropoxy-o-phenylenediamine (1.0 g, 4.46 mmol) and the carboxylic acid (4.91 mmol) in 4 M hydrochloric acid (15 mL).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Neutralize the mixture by the slow addition of a concentrated ammonium hydroxide solution until the product precipitates.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

B. Synthesis of 6,7-Dipropoxyquinoxalines

Quinoxalines are another important class of N-heterocycles with applications in pharmaceuticals and as dyes. They are readily synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds.[11]

Quinoxaline_Synthesis diamine 4,5-Dipropoxy-o- phenylenediamine quinoxaline 2,3-Disubstituted-6,7- dipropoxyquinoxaline diamine->quinoxaline dicarbonyl α-Dicarbonyl (e.g., Benzil) dicarbonyl->quinoxaline caption Fig. 4: Synthesis of quinoxalines.

Sources

Application

Application Note: HPLC Method Development for 2-Nitro-4,5-dipropoxyaniline

This guide outlines a robust framework for developing and validating an HPLC analytical method for 2-Nitro-4,5-dipropoxyaniline , a specialized intermediate often utilized in dye synthesis and cosmetic applications.[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust framework for developing and validating an HPLC analytical method for 2-Nitro-4,5-dipropoxyaniline , a specialized intermediate often utilized in dye synthesis and cosmetic applications.[1]

Executive Summary

This protocol details the development of a reverse-phase HPLC method for the quantification and purity assessment of 2-Nitro-4,5-dipropoxyaniline (CAS: 116728-87-1 / CID: 4677490).[1] Due to the compound's hydrophobic dipropoxy tail and the electronic effects of the nitro-amine system, this method prioritizes resolution from potential synthetic byproducts (e.g., mono-propoxy derivatives) and stability of the analyte.

Physicochemical Profiling & Mechanistic Insight

Effective method development requires understanding the "personality" of the molecule.

  • Hydrophobicity (LogP ~3.4): The two propyl chains significantly increase lipophilicity compared to simple nitroanilines. A standard C18 column is the primary choice, but high organic strength will be required for elution.

  • Ionization (pKa Analysis):

    • The amino group (-NH2) is normally basic (pKa ~4.6 for aniline).

    • However, the ortho-nitro group is strongly electron-withdrawing, drastically reducing the basicity of the amine (often lowering pKa to < 1.0).

    • Implication: At standard HPLC pH levels (pH 2.0–7.0), the molecule likely exists primarily in its neutral form . This is advantageous as it prevents the "cation exchange" tailing often seen with basic amines on silanol groups, allowing for sharp peak shapes without aggressive ion-pairing reagents.

Method Development Workflow

The following decision tree illustrates the logic applied to optimize separation efficiency.

MethodDevelopment Start Analyte Profiling (LogP ~3.4, Weak Base) ColumnSel Stationary Phase Selection C18 (High Carbon Load) Start->ColumnSel Target Hydrophobicity MobilePhase Mobile Phase Screening Water/ACN vs Water/MeOH ColumnSel->MobilePhase pH_Decision pH Control Acidic (pH 3.0) preferred MobilePhase->pH_Decision Peak Shape Check Gradient Gradient Optimization 50-100% Organic Ramp pH_Decision->Gradient Resolution Tuning Final Final Protocol Validation Gradient->Final

Figure 1: Strategic decision tree for nitro-alkoxy aniline method development.

Optimized Experimental Protocol

Instrumentation & Conditions

This protocol is designed for transferability between HPLC and UHPLC systems.

ParameterOptimized ConditionTechnical Rationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)High surface area required for retaining the hydrophobic propoxy chains.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Suppresses ionization of residual free amines; improves peak symmetry.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, preventing backpressure issues during high-organic gradients.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 35°CImproves mass transfer and reduces viscosity.[1]
Injection Vol 5 - 10 µLDependent on sample concentration.[1]
Detection PDA (Diode Array) @ 254 nm & 400 nm254 nm for general aromatic rings; 400 nm specific for the nitro-aniline chromophore (yellow/orange).[1]
Gradient Program

The dipropoxy group makes the molecule "sticky." An isocratic hold at high organic or a steep gradient is necessary to elute it efficiently.

Time (min)% Mobile Phase BEvent
0.040Initial equilibration
10.090Linear ramp to elute analyte
12.090Wash step to remove highly lipophilic dimers
12.140Return to initial conditions
17.040Re-equilibration (Critical)
Sample Preparation Workflow

Proper solvation is critical to prevent precipitation in the injector.

SamplePrep Weigh Weigh 10 mg Standard Dissolve Dissolve in 100% ACN Weigh->Dissolve Solubility Check Dilute Dilute with 50:50 ACN:Water Dissolve->Dilute Prevent Solvent Effect Filter Filter 0.22 µm PTFE Syringe Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and system compatibility.

Step-by-Step Protocol:

  • Stock Solution: Weigh 10.0 mg of 2-Nitro-4,5-dipropoxyaniline into a 10 mL volumetric flask. Dissolve completely in 100% Acetonitrile (Sonicate for 5 mins).

  • Working Standard: Transfer 1.0 mL of Stock to a 10 mL flask. Dilute to volume with Mobile Phase A/B (50:50) .

    • Note: Diluting with water ensures the sample solvent matches the initial mobile phase, preventing "solvent effect" peak broadening.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon filter prior to injection.

Validation Framework (ICH Q2 Compliant)

To ensure the method is trustworthy for regulatory submission or quality control, the following parameters must be validated.

System Suitability Testing (SST)

Run these checks before every sample batch.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , replace column or prepare fresh mobile phase).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Precision (RSD):

    
     for 5 replicate injections of the standard.
    
Linearity & Range[2]
  • Range: 10 µg/mL to 200 µg/mL.

  • Acceptance:

    
    .[2][3]
    
Specificity (For Impurities)

If analyzing synthesis mixtures, you must prove separation from:

  • 4,5-dihydroxy-2-nitroaniline: (Hydrolysis product, elutes earlier).[1]

  • Mono-propoxy intermediates: (Elutes earlier than the dipropoxy target).

Troubleshooting Guide

  • Problem: Double peaks or split peaks.

    • Root Cause:[4][5] Sample solvent is too strong (100% ACN) compared to the starting mobile phase (40% ACN).

    • Solution: Dilute sample in 50:50 Water:ACN.

  • Problem: Retention time shifting.

    • Root Cause:[2][4][5] Column temperature fluctuation or insufficient equilibration.

    • Solution: Use a column oven at 35°C and ensure 5 column volumes of re-equilibration time.

References

  • PubChem. (n.d.).[6] 2-Nitro-4,5-dipropoxyaniline (CID 4677490).[1][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2011).[8][9] Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission.[5][8][9] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient design logic).

Sources

Technical Notes & Optimization

Troubleshooting

identifying and minimizing by-products in 2-Nitro-4,5-dipropoxyaniline synthesis

Welcome to the Technical Support Center for the synthesis of 2-Nitro-4,5-dipropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Nitro-4,5-dipropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this synthesis. Our goal is to empower you with the knowledge to identify and minimize by-products, ensuring a high-purity yield of your target compound.

I. Introduction to the Synthesis and Potential Challenges

The synthesis of 2-Nitro-4,5-dipropoxyaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary challenges in this synthesis are controlling the regioselectivity of the nitration step and minimizing the formation of undesired by-products. The electron-donating nature of the two propoxy groups and the activating amino group on the benzene ring makes the aromatic system highly susceptible to electrophilic attack. This can lead to the formation of positional isomers and over-nitrated products if the reaction is not managed meticulously.

This guide will walk you through a reliable synthetic pathway, provide detailed troubleshooting for common issues, and answer frequently asked questions to help you navigate the complexities of this synthesis.

II. Recommended Synthetic Pathway

The most logical and controlled approach to synthesizing 2-Nitro-4,5-dipropoxyaniline involves a three-step process starting from the commercially available 3,4-dipropoxyaniline. This pathway is designed to maximize the yield of the desired product by protecting the highly activating amino group before the critical nitration step.

Workflow for the Synthesis of 2-Nitro-4,5-dipropoxyaniline

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 3,4-Dipropoxyaniline B N-(4,5-dipropoxyphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(2-Nitro-4,5-dipropoxyphenyl)acetamide B->C HNO₃, H₂SO₄, 0-5 °C D 2-Nitro-4,5-dipropoxyaniline C->D Acid or Base Hydrolysis E High-Purity Product D->E Purification

Caption: A three-step synthetic workflow for 2-Nitro-4,5-dipropoxyaniline.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-(4,5-dipropoxyphenyl)acetamide (Step 1) Incomplete reaction due to insufficient acetic anhydride or reaction time.- Use a slight excess of acetic anhydride (1.1-1.2 equivalents).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.
Formation of multiple spots on TLC after nitration (Step 2) - Poor regioselectivity: Nitration at undesired positions (e.g., position 6).- Over-nitration: Formation of dinitro- or trinitro- by-products.[1]- Maintain strict temperature control: Keep the reaction temperature between 0-5°C during the addition of the nitrating mixture.[2][3] The nitration reaction is highly exothermic.[3]- Slow, dropwise addition of the pre-cooled nitrating mixture to the solution of the acetylated aniline.[2][3]- Use the correct stoichiometry of nitric acid. An excess can lead to over-nitration.
Dark-colored or tarry product after nitration - Reaction temperature too high: Leads to oxidative side reactions and decomposition.[3]- Presence of impurities in the starting material or reagents.- Re-verify the calibration of your thermometer.- Use a more efficient cooling bath (e.g., ice-salt bath).- Ensure all glassware is clean and dry.- Use high-purity starting materials and reagents.
Incomplete deprotection (Step 3) - Insufficient hydrolysis time or temperature. - Inappropriate concentration of acid or base. - Monitor the reaction by TLC until the starting material is fully consumed.- If using acidic hydrolysis, ensure the acid concentration is sufficient to catalyze the reaction effectively.- For basic hydrolysis, ensure a sufficient excess of base is used.
Difficulty in purifying the final product Presence of closely related isomers: Positional isomers may have similar polarities, making separation by column chromatography challenging.- Optimize recrystallization solvent: Experiment with different solvent systems to find one that selectively crystallizes the desired product.- High-performance column chromatography: Use a high-resolution silica gel and an optimized eluent system for better separation.- Consider derivatization: In some cases, derivatizing the mixture can alter the physical properties of the components, making separation easier, followed by removal of the derivatizing group.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the protection of the amino group necessary before nitration?

A1: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution. Direct nitration of 3,4-dipropoxyaniline would likely result in a mixture of products, including oxidation of the amino group, and poor regioselectivity, with the nitro group adding to multiple positions on the ring.[3] By converting the amino group to an acetamido group (-NHCOCH₃), we moderate its activating effect and introduce steric hindrance. This directs the incoming nitro group primarily to the position ortho to the acetamido group (position 2), leading to a much cleaner reaction with a higher yield of the desired isomer.[3]

Q2: What are the most likely by-products in the nitration of N-(4,5-dipropoxyphenyl)acetamide?

A2: The most probable by-products are:

  • 6-Nitro-4,5-dipropoxyaniline: This positional isomer can form due to the activating nature of the propoxy groups.

  • Dinitro compounds: Over-nitration can lead to the introduction of a second nitro group on the aromatic ring.[1]

  • Unreacted starting material: If the reaction is incomplete.

Q3: How can I identify the main by-products?

A3: A combination of analytical techniques is recommended for by-product identification:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of by-products.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the by-products, which can aid in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any isolated by-products.

Q4: What is the best method for purifying the final 2-Nitro-4,5-dipropoxyaniline?

A4: The choice of purification method depends on the scale of your synthesis and the required purity.

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities and is suitable for larger quantities. Experiment with different solvents (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions.

  • Column Chromatography: For very high purity or when dealing with difficult-to-separate isomers, column chromatography using silica gel is the preferred method. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective.[3][4]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Nitrating mixture: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. Always handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic reaction: The nitration step is highly exothermic.[3] It is critical to maintain the reaction temperature with an efficient cooling bath and to add the nitrating agent slowly to prevent a runaway reaction.

  • Handling of nitro compounds: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

V. Experimental Protocols

Step 1: Acetylation of 3,4-Dipropoxyaniline
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dipropoxyaniline in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to obtain N-(4,5-dipropoxyphenyl)acetamide.

Step 2: Nitration of N-(4,5-dipropoxyphenyl)acetamide
  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Dissolve the N-(4,5-dipropoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid and cool the solution to 0-5°C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the acetanilide, ensuring the temperature does not exceed 5°C.[2][3]

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to yield N-(2-Nitro-4,5-dipropoxyphenyl)acetamide.

Step 3: Hydrolysis of N-(2-Nitro-4,5-dipropoxyphenyl)acetamide
  • Suspend the crude N-(2-Nitro-4,5-dipropoxyphenyl)acetamide in a mixture of ethanol and a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide solution).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture.

  • If using acidic hydrolysis, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product. If using basic hydrolysis, neutralize with an acid.

  • Filter the precipitated 2-Nitro-4,5-dipropoxyaniline, wash with water, and dry.

Purification

The crude 2-Nitro-4,5-dipropoxyaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

VI. References

  • CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents. (URL not available)

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed. Available at: [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents. (URL not available)

  • Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF - ResearchGate. Available at: [Link]

  • Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap. Available at:

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (URL not available)

  • Synthesis of 4,5‐diphenylisoxazole derivatives. a)Reaction conditions:... - ResearchGate. Available at: [Link]

  • Identification and characterization of 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N)--a new member of 2C-series of designer drug - PubMed. Available at: [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. Available at: [Link]

  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Explaining the nitration of benzene - electrophilic substitution - Chemguide. Available at: [Link]

  • Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study - ResearchGate. Available at: [Link]

  • 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook. (URL not available)

  • nitration of benzene and methylbenzene - Chemguide. Available at: [Link]

  • Nitration of Aromatic and Heteroaromatic Compounds by Dinitrogen Pentaoxide. - SciSpace. (URL not available)

  • 4,5-Dimethoxy-2-nitroaniline(CAS# 7595-31-5 ) - angenechemical.com. (URL not available)

Sources

Optimization

troubleshooting common issues in the synthesis of 2-Nitro-4,5-dipropoxyaniline

Welcome to the technical support center for the synthesis of 2-Nitro-4,5-dipropoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4,5-dipropoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and successful experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-Nitro-4,5-dipropoxyaniline is a crucial process for the creation of various chemical intermediates. The most common and reliable synthetic route is a three-step process commencing with the acetylation of the commercially available 4,5-dipropoxyaniline. This is followed by a regioselective nitration of the resulting N-(4,5-dipropoxyphenyl)acetamide, and culminates in the hydrolysis of the nitro-acetanilide intermediate to yield the final product. Each step presents unique challenges that can impact the overall yield and purity of the desired compound. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

Synthesis_Pathway A 4,5-Dipropoxyaniline B N-(4,5-Dipropoxyphenyl)acetamide A->B Step 1: Acetylation (Acetic Anhydride) C 2-Nitro-4,5-dipropoxyacetanilide B->C Step 2: Nitration (HNO3/H2SO4) D 2-Nitro-4,5-dipropoxyaniline C->D Step 3: Hydrolysis (Acid or Base) Troubleshooting_Workflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis A1 Incomplete Reaction? A2 Check Acetic Anhydride Stoichiometry A1->A2 A3 Ensure Anhydrous Conditions A1->A3 B1 Low Yield / Tar Formation? A3->B1 B4 Mixture of Isomers? A3->B4 B2 Strict Temperature Control (0-5°C) B1->B2 B3 Slow, Dropwise Addition of Nitrating Agent B1->B3 C1 Incomplete Hydrolysis? B3->C1 B5 Purify by Column Chromatography B4->B5 B5->C1 C2 Increase Acid Concentration or Reflux Time C1->C2 C3 Monitor by TLC C2->C3 End Pure Product C3->End Start Start Synthesis Start->A1

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Nitro-4,5-dipropoxyaniline

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 2-Nitro-4,5-dipropoxyaniline, a key intermediate in various synthetic pathways. Our focus will be on a proposed Hig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a quantitative analytical method for 2-Nitro-4,5-dipropoxyaniline, a key intermediate in various synthetic pathways. Our focus will be on a proposed High-Performance Liquid Chromatography (HPLC) method, a technique renowned for its specificity, accuracy, and robustness in pharmaceutical analysis. This document is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the scientific rationale underpinning each validation step. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2].

The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the more recent Q2(R2), ensuring the generation of reliable and consistent data suitable for regulatory submission[1][3][4][5].

Proposed Analytical Method: Reverse-Phase HPLC (RP-HPLC)

For the quantification of 2-Nitro-4,5-dipropoxyaniline, a compound with moderate polarity, an RP-HPLC method with UV detection is proposed. This choice is based on the successful application of this technique for the analysis of similar aromatic nitro compounds and anilines[6][7][8].

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 (v/v) ratio[9]. The selection of a buffered mobile phase is crucial for maintaining consistent retention times for ionizable analytes.

  • Flow Rate: 1.0 mL/min[9].

  • Column Temperature: 40°C[9].

  • Detection Wavelength: To be determined by analyzing a standard solution of 2-Nitro-4,5-dipropoxyaniline across a UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

  • Internal Standard (IS): 2-Chlorophenol could be considered as an internal standard, if necessary, to improve precision[10].

The Validation Workflow: A Systematic Approach

Analytical method validation is not a singular event but a systematic process of demonstrating that the method is fit for its intended purpose[11][12]. Our validation protocol will assess the following key performance characteristics as mandated by regulatory bodies[13][14].

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Reporting Dev Propose HPLC Method Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report Accuracy->Report

Caption: A streamlined workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[14].

Experimental Protocol:
  • Sample Preparation:

    • Prepare a solution of a placebo (a mixture of all formulation components except 2-Nitro-4,5-dipropoxyaniline).

    • Prepare a solution of the 2-Nitro-4,5-dipropoxyaniline reference standard.

    • Prepare a spiked sample by adding a known amount of the reference standard to the placebo.

    • If available, prepare solutions of known related substances or potential impurities.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

  • Evaluation:

    • Compare the chromatograms. The chromatogram of the placebo should show no interfering peaks at the retention time of 2-Nitro-4,5-dipropoxyaniline.

    • In the spiked sample, the peak for 2-Nitro-4,5-dipropoxyaniline should be well-resolved from any other peaks, with a resolution of greater than 1.5[9].

    • Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous.

Specificity_Diagram cluster_0 Inject Samples cluster_1 Analyze Chromatograms cluster_2 Result Placebo Placebo Evaluation Evaluation Placebo->Evaluation:f0 Analyte Analyte Standard Analyte->Evaluation Spiked Spiked Sample Spiked->Evaluation:f1 Spiked->Evaluation:f2 Pass Method is Specific Evaluation->Pass Fail Method is Not Specific Evaluation->Fail

Caption: Decision tree for assessing method specificity.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1].

Experimental Protocol:
  • Standard Preparation: Prepare a series of at least five standard solutions of 2-Nitro-4,5-dipropoxyaniline by diluting a stock solution. For an assay of an active substance, the range should typically cover 80% to 120% of the test concentration[1].

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:
  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero and not statistically significant.

Concentration LevelConcentration (µg/mL)Peak Area (n=3)Mean Peak Area
80%8079850, 80100, 7995079967
90%9090100, 89900, 9025090083
100%100100200, 100500, 100300100333
110%110110300, 110500, 110100110300
120%120120500, 120800, 120650120650
Linear Regression r² = 0.9999

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each)[2].

Experimental Protocol:
  • Sample Preparation: Prepare samples of a placebo spiked with known concentrations of 2-Nitro-4,5-dipropoxyaniline at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the HPLC method.

  • Evaluation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Acceptance Criteria:
  • Percent Recovery: Typically within 98.0% to 102.0%.

Concentration LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80% (n=3)8079.2, 80.5, 79.899.0%, 100.6%, 99.8%
100% (n=3)100100.5, 99.7, 101.2100.5%, 99.7%, 101.2%
120% (n=3)120119.5, 121.0, 120.299.6%, 100.8%, 100.2%
Mean Recovery 100.2%

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision[14].

Repeatability (Intra-assay Precision):

This assesses precision over a short interval of time with the same analyst and equipment.

Experimental Protocol:
  • Sample Preparation: Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (three concentrations, three replicates each)[2].

  • Analysis: Analyze the samples on the same day by the same analyst.

  • Evaluation: Calculate the mean, standard deviation, and the relative standard deviation (RSD).

Intermediate Precision:

This assesses the effect of random events on the precision of the analytical procedure, such as different days, analysts, or equipment[1].

Experimental Protocol:
  • Sample Preparation: Prepare a set of samples as for repeatability.

  • Analysis: Analyze the samples on a different day, with a different analyst, and if possible, on a different instrument.

  • Evaluation: Calculate the RSD and compare the results with the repeatability data.

Acceptance Criteria:
  • RSD: Typically ≤ 2.0%.

Precision LevelParameternMean Concentration (µg/mL)RSD (%)
RepeatabilityDay 1, Analyst 16100.30.8%
Intermediate PrecisionDay 2, Analyst 26100.81.1%

Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[14].

Experimental Protocol (Based on Signal-to-Noise Ratio):
  • Sample Preparation: Prepare a series of increasingly dilute solutions of 2-Nitro-4,5-dipropoxyaniline.

  • Analysis: Inject the solutions and determine the signal-to-noise (S/N) ratio for each.

  • Evaluation:

    • LOD: The concentration that yields a S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The accuracy and precision at the LOQ should also be demonstrated.

ParameterS/N RatioEstimated Concentration (µg/mL)
LOD~ 3:10.05
LOQ~ 10:10.15

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage[14].

Experimental Protocol:
  • Parameter Variation: Identify critical method parameters and introduce small, deliberate variations. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2°C).

    • Mobile phase composition (e.g., ± 2% acetonitrile).

    • Mobile phase pH (e.g., ± 0.1 units).

  • Analysis: Prepare a standard solution and analyze it under each of the modified conditions.

  • Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The results should remain within the acceptance criteria for system suitability.

Acceptance Criteria:
  • System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.

  • The RSD of the results obtained under the varied conditions should not be significantly different from the precision study.

Conclusion

References

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC - NIH. (n.d.).
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety. (2024, May 2).
  • ANALYTICAL METHOD VALIDATION IN PHARMA. (2024, April 21).
  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017, October 4).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - ICH. (2023, November 30). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023, December 15). Retrieved from [Link]

  • 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.).
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2026, January 28). Retrieved from [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents. (n.d.).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

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Comparative

A Comparative Study of the Reactivity of 2-Nitro-4,5-dipropoxyaniline: A Guide for Researchers

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Nitro-4,5-dipropoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document explores the int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Nitro-4,5-dipropoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document explores the intricate interplay of electronic and steric effects governing the behavior of this substituted nitroaniline. Through a detailed examination of its synthesis and key reactions, supported by comparative data from analogous compounds, this guide aims to provide a comprehensive understanding of the molecule's synthetic utility and potential applications.

Introduction: The Significance of Substituted Nitroanilines

Nitroanilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and materials. The reactivity of the aniline moiety is significantly influenced by the electronic nature and position of substituents on the aromatic ring. In the case of 2-Nitro-4,5-dipropoxyaniline, the presence of a strongly electron-withdrawing nitro group and two electron-donating propoxy groups creates a unique electronic environment that dictates its chemical behavior. This guide will dissect these influences by comparing the reactivity of 2-Nitro-4,5-dipropoxyaniline with simpler, well-studied nitroanilines, namely 4-Nitroaniline and the closely related 4,5-Dimethoxy-2-nitroaniline.

Synthesis of 2-Nitro-4,5-dipropoxyaniline and Analogs

The preparation of 2-Nitro-4,5-dipropoxyaniline can be achieved through a multi-step synthesis, often starting from a readily available substituted benzene. A plausible and efficient synthetic strategy involves the nitration of a protected aniline derivative, followed by deprotection. For a comparative context, the established syntheses of 4-Nitroaniline and 4,5-Dimethoxy-2-nitroaniline are also presented.

Proposed Synthesis of 2-Nitro-4,5-dipropoxyaniline

A common strategy for the synthesis of nitroanilines with activating groups is to first protect the amine functionality to prevent oxidation and control the regioselectivity of the nitration step.

Synthesis_of_2_Nitro_4_5_dipropoxyaniline start 4,5-Dipropoxyaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate N-(4,5-Dipropoxyphenyl)acetamide step1->intermediate step2 Nitration (HNO3, H2SO4) intermediate->step2 protected_product N-(2-Nitro-4,5-dipropoxyphenyl)acetamide step2->protected_product step3 Hydrolysis (Acid or Base) protected_product->step3 product 2-Nitro-4,5-dipropoxyaniline step3->product

Caption: Proposed synthetic pathway for 2-Nitro-4,5-dipropoxyaniline.

Experimental Protocol: Acetylation of 4,5-Dipropoxyaniline

  • Dissolve 4,5-dipropoxyaniline in glacial acetic acid.

  • Add acetic anhydride to the solution and stir at room temperature for several hours.

  • Pour the reaction mixture into ice water to precipitate the acetylated product.

  • Filter, wash with water, and dry the N-(4,5-dipropoxyphenyl)acetamide.

Experimental Protocol: Nitration of N-(4,5-Dipropoxyphenyl)acetamide

  • Dissolve the acetamide in a suitable solvent like acetic acid or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time before pouring it onto ice.

  • Isolate the nitrated product by filtration.

Experimental Protocol: Hydrolysis of N-(2-Nitro-4,5-dipropoxyphenyl)acetamide

  • Reflux the nitrated acetamide in an acidic or basic aqueous solution.

  • After the reaction is complete, neutralize the solution and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to obtain 2-Nitro-4,5-dipropoxyaniline.

A similar multi-step approach is employed for the synthesis of 4-methoxy-2-nitroaniline, starting from p-anisidine[1].

Synthesis of Comparative Compounds
  • 4-Nitroaniline: Typically synthesized by the nitration of acetanilide followed by hydrolysis.

  • 4,5-Dimethoxy-2-nitroaniline: This compound can be synthesized via the nitration of N-(4,5-dimethoxyphenyl)acetamide, analogous to the dipropoxy derivative[2]. A one-step synthesis of 4,5-dialkoxy-2-nitroanilines with different alkoxy groups has also been reported, highlighting the use of nucleophilic aromatic substitution (ArSN)[3].

Comparative Reactivity Analysis

The reactivity of 2-Nitro-4,5-dipropoxyaniline is governed by the interplay of its functional groups: the basic amino group, the electron-withdrawing nitro group, and the electron-donating propoxy groups.

Basicity of the Amino Group

The basicity of the amino group is a key determinant of its nucleophilicity and its ability to undergo reactions such as diazotization. The presence of the strongly electron-withdrawing nitro group at the ortho position significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to aniline. Conversely, the two propoxy groups at the para and meta positions are electron-donating through resonance and inductive effects, which counteracts the effect of the nitro group to some extent.

CompoundpKa of Conjugate AcidRationale for Basicity
Aniline4.6Reference compound.
4-Nitroaniline~1.0[3]The para-nitro group is strongly electron-withdrawing, significantly reducing the basicity of the amino group.
4,5-Dimethoxy-2-nitroanilineNo data foundExpected to be a weak base. The two electron-donating methoxy groups will increase basicity relative to a simple nitroaniline, but the ortho-nitro group will have a strong base-weakening effect.
2-Nitro-4,5-dipropoxyaniline No data foundPredicted to have a basicity similar to or slightly higher than the dimethoxy analog due to the slightly stronger inductive effect of the propoxy groups. Overall, it will be a significantly weaker base than aniline.
Reactivity of the Amino Group: Diazotization

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry, enabling a wide range of subsequent transformations. The rate of this reaction is influenced by the nucleophilicity of the amino group.

Diazotization_Workflow start Substituted Aniline reagents NaNO2, HCl 0-5 °C start->reagents product Arenediazonium Salt reagents->product subsequent Subsequent Reactions (e.g., Sandmeyer, Azo coupling) product->subsequent

Caption: General workflow for the diazotization of anilines.

Comparative Reactivity in Diazotization:

  • 4-Nitroaniline: Due to its significantly reduced basicity, the diazotization of 4-nitroaniline is generally slower than that of aniline.

  • 4,5-Dimethoxy-2-nitroaniline: The electron-donating methoxy groups increase the nucleophilicity of the amino group compared to 4-nitroaniline, which should lead to a faster diazotization rate under similar conditions.

  • 2-Nitro-4,5-dipropoxyaniline: The reactivity is expected to be comparable to its dimethoxy counterpart. However, the steric bulk of the propoxy groups, particularly the one at the 4-position, might slightly hinder the approach of the nitrosating agent, potentially leading to a marginally slower reaction rate compared to the dimethoxy analog.

Experimental Protocol: Diazotization

  • Dissolve the substituted aniline in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) and cool to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature.

  • The resulting diazonium salt solution can be used directly in subsequent reactions.

Reactivity of the Nitro Group: Reduction to an Amine

The reduction of the nitro group to a primary amine is a fundamental transformation, providing access to substituted diamines which are valuable building blocks. This reaction is typically carried out using metal catalysts (e.g., Fe, Sn, Zn in acid) or catalytic hydrogenation.

Nitro_Reduction_Workflow start Substituted Nitroaniline reagents Reducing Agent (e.g., Fe/HCl or H2/Pd-C) start->reagents product Substituted Phenylenediamine reagents->product

Caption: General workflow for the reduction of a nitro group.

Comparative Reactivity in Nitro Reduction:

The rate of nitro group reduction can be influenced by the electronic environment of the aromatic ring. Electron-donating groups can increase the electron density on the nitro group, potentially making it slightly more difficult to reduce.

CompoundTypical Reduction ConditionsObserved/Expected Reactivity
4-NitroanilineFe/HCl or H₂/Pd-CReadily reduced to p-phenylenediamine.
4,5-Dimethoxy-2-nitroanilineFe/HCl or H₂/Pd-CThe electron-rich ring may slightly decrease the reduction rate compared to 4-nitroaniline.
2-Nitro-4,5-dipropoxyaniline Fe/HCl or H₂/Pd-CSimilar to the dimethoxy analog, the electron-donating propoxy groups may slightly retard the reduction. The steric bulk of the propoxy groups is unlikely to have a significant effect on the approach of the reducing agent to the nitro group.

A study on the catalytic reduction of 2-nitroaniline and 4-nitroaniline using copper ferrite nanoparticles reported apparent rate constants (k_app) of 3.19×10⁻² s⁻¹ and 7.49×10⁻² s⁻¹, respectively, indicating that the position of the nitro group influences the reduction rate[4].

Experimental Protocol: Reduction of the Nitro Group with Iron

  • Suspend the substituted nitroaniline in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot solution to remove the iron salts.

  • Isolate the resulting diamine from the filtrate.

Electrophilic Aromatic Substitution

The existing substituents on the aromatic ring of 2-Nitro-4,5-dipropoxyaniline will direct any further electrophilic substitution. The amino group is a strongly activating ortho-, para-director, while the alkoxy groups are also activating ortho-, para-directors. The nitro group is a strongly deactivating meta-director. In this case, the directing effects of the activating groups will dominate.

The most activated positions for electrophilic attack are ortho and para to the strongly activating amino group. However, the position ortho to the amino group is already occupied by the nitro group. The para position is occupied by a propoxy group. Therefore, the remaining positions on the ring are C3 and C6. The C6 position is ortho to the amino group and meta to the nitro group, making it the most likely site for electrophilic attack. The C3 position is meta to the amino group and ortho to a propoxy group, making it less favorable.

Steric Considerations:

The propoxy groups are bulkier than methoxy groups, which can introduce steric hindrance. This steric bulk, particularly from the propoxy group at the 5-position, could further disfavor substitution at the C6 position to some extent, depending on the size of the incoming electrophile.

Conclusion

2-Nitro-4,5-dipropoxyaniline is a versatile synthetic intermediate with a rich and nuanced reactivity profile. The interplay between the electron-withdrawing nitro group and the electron-donating propoxy groups, coupled with steric considerations, governs its behavior in key chemical transformations.

  • Basicity: The amino group is significantly less basic than in aniline due to the ortho-nitro group, but its basicity is enhanced relative to simpler nitroanilines by the two propoxy groups.

  • Diazotization: The molecule is expected to undergo diazotization at a reasonable rate, likely faster than 4-nitroaniline but potentially slightly slower than its 4,5-dimethoxy analog due to steric effects.

  • Nitro Reduction: The nitro group can be readily reduced to an amine, providing a route to 1,2-diamino-4,5-dipropoxybenzene, a valuable precursor for heterocyclic synthesis.

  • Electrophilic Aromatic Substitution: The molecule is activated towards further electrophilic substitution, with the C6 position being the most probable site of reaction, although steric hindrance from the adjacent propoxy group may play a role.

This comparative guide provides a framework for understanding and predicting the reactivity of 2-Nitro-4,5-dipropoxyaniline. By leveraging the established chemistry of related nitroanilines and considering the specific electronic and steric contributions of its substituents, researchers can effectively design and execute synthetic strategies utilizing this valuable compound.

References

  • Grolik, J., Reka, P., Gorczyca, M., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830.
  • Google Patents (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Fiveable (2023). P-Nitroaniline Definition - Organic Chemistry Key Term. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Al-Musawi, S., Al-Jilawi, Z. F., & Al-Amiery, A. A. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistryOpen, 11(12), e202200156. Available at: [Link]

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Validation

A Comparative Analysis of the Biological Potential of 2-Nitro-4,5-dipropoxyaniline Derivatives: A Guide for Researchers

For Immediate Release A Deep Dive into the Synthetic Accessibility and Predicted Biological Activities of Novel 2-Nitro-4,5-dipropoxyaniline Scaffolds This guide offers a comprehensive comparative analysis of the biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Synthetic Accessibility and Predicted Biological Activities of Novel 2-Nitro-4,5-dipropoxyaniline Scaffolds

This guide offers a comprehensive comparative analysis of the biological activity of 2-Nitro-4,5-dipropoxyaniline derivatives. While direct experimental data on this specific class of compounds is nascent, this document serves as a foundational resource for researchers, scientists, and drug development professionals by leveraging data from structurally analogous compounds. By examining the synthesis and biological activities of related substituted nitroanilines and dialkoxybenzene derivatives, we aim to provide a predictive framework for the therapeutic potential of this promising chemical scaffold.

Introduction: The 2-Nitro-4,5-dipropoxyaniline Scaffold - A Building Block for Bioactive Molecules

The 2-Nitro-4,5-dipropoxyaniline core structure presents a unique combination of functionalities that are attractive for medicinal chemistry. The nitro group, a well-known pharmacophore in various therapeutic agents, can participate in crucial interactions with biological targets and is often associated with antimicrobial and anticancer properties. The dipropoxy substituents at the 4 and 5 positions significantly influence the lipophilicity and electronic nature of the molecule, which can in turn modulate its pharmacokinetic and pharmacodynamic properties. Furthermore, the reactive aniline group provides a versatile handle for the introduction of a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Recent advancements in synthetic chemistry have demonstrated efficient and regioselective methods for the preparation of 4,5-dialkoxy-2-nitroanilines, including those with varied alkoxy chains[1]. This synthetic accessibility paves the way for the creation of diverse libraries of 2-Nitro-4,5-dipropoxyaniline derivatives for biological screening. These compounds are also valuable precursors for the synthesis of other biologically active molecules, such as analogues of the antimalarial drug primaquine[1].

Synthetic Strategy: Accessing the 2-Nitro-4,5-dipropoxyaniline Core

The synthesis of the 2-Nitro-4,5-dipropoxyaniline scaffold and its derivatives is achievable through established organic chemistry methodologies. A key approach involves the regioselective nitration of a corresponding 1,2-dipropoxybenzene, followed by amination or reduction of a precursor. A notable synthetic route allows for the introduction of different alkoxy groups at the C-4 and C-5 positions, offering a strategy to fine-tune the physicochemical properties of the resulting derivatives[1].

Below is a generalized workflow for the synthesis of N-substituted 2-Nitro-4,5-dipropoxyaniline derivatives.

Synthesis_Workflow A 1,2-Dipropoxybenzene B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 1,2-Dipropoxy-4,5-dinitrobenzene B->C D Selective Reduction C->D Step 2 E 4,5-Dipropoxy-2-nitroaniline D->E F N-Substitution (e.g., Acylation, Alkylation, etc.) E->F Step 3 G N-Substituted-2-nitro-4,5-dipropoxyaniline Derivatives F->G

Caption: Generalized synthetic workflow for N-substituted 2-Nitro-4,5-dipropoxyaniline derivatives.

Experimental Protocol: Synthesis of 4,5-Dialkoxy-2-nitroanilines

This protocol is adapted from a method for the regioselective synthesis of related compounds and should be optimized for specific substrates.[1]

Materials:

  • Starting 4,5-disubstituted-2-nitroaniline (e.g., 4-methoxy-5-alkoxy-2-nitroaniline)

  • Corresponding alcohol (to be introduced at C-5)

  • Base (e.g., Potassium Carbonate)

  • Solvent (the corresponding alcohol can often serve as the solvent)

Procedure:

  • To a solution of the starting 4,5-disubstituted-2-nitroaniline in the corresponding alcohol, add a molar excess of the base.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-dialkoxy-2-nitroaniline.

Comparative Biological Activity: Insights from Structural Analogues

Due to the limited availability of direct biological data for 2-Nitro-4,5-dipropoxyaniline derivatives, this section presents a comparative analysis of the biological activities of structurally related compounds. This approach allows for informed predictions about the potential therapeutic applications of the target scaffold.

Anticancer Activity

Derivatives of the closely related 4-methoxy-2-nitroaniline have demonstrated significant potential as anticancer agents[2]. These compounds can be synthetically transformed into various heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of 4-Methoxy-2-nitroaniline Analogs

Compound Class Cancer Cell Line Reported Activity (e.g., IC50) Mechanism of Action (if known) Reference
Benzimidazole Derivatives Various Varies with substitution Induction of apoptosis [2]
Quinoxaline Derivatives Various Varies with substitution DNA intercalation, Topoisomerase inhibition [3][4]
1,3,4-Oxadiazole Derivatives Various Growth Percent (GP) reported Not specified [5]

| Indole Derivatives | MCF-7 | Tumor growth inhibition | Tubulin polymerization inhibition |[6] |

The presence of the methoxy group in these analogs is often crucial for their activity, and it is plausible that the dipropoxy groups in the 2-Nitro-4,5-dipropoxyaniline scaffold could similarly influence their anticancer potential, potentially by enhancing cell membrane permeability and interaction with intracellular targets.

Antimicrobial Activity

Nitroaromatic compounds, in general, are known for their broad-spectrum antimicrobial properties[4]. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.

Derivatives of substituted nitroanilines have shown promising activity against various bacterial and fungal pathogens. For instance, quinoxaline derivatives, which can be synthesized from o-phenylenediamines (obtainable from 2-nitroanilines), exhibit significant antibacterial activity[3][4].

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound Class Target Organism(s) Reported Activity (e.g., MIC) Reference
Quinoxaline Derivatives Staphylococcus aureus, Bacillus subtilis, Escherichia coli Varies with substitution [3][4]
Substituted Nitroanilines Fungi Fungitoxic [7]

| Polyanilines doped with nitro compounds | Gram-positive and Gram-negative bacteria, Candida albicans | Zone of inhibition |[8] |

The lipophilic nature of the dipropoxy groups in 2-Nitro-4,5-dipropoxyaniline derivatives may enhance their ability to penetrate the microbial cell wall, potentially leading to potent antimicrobial effects.

Antimalarial Potential: Learning from Primaquine Analogues

The 4,5-dialkoxy-2-nitroaniline scaffold is a key intermediate in the synthesis of primaquine analogues, a class of antimalarial drugs[1]. Primaquine is effective against the liver stages of Plasmodium parasites[9]. Modifications of the primaquine structure, including the introduction of alkoxy groups at the 5-position of the quinoline ring, have been explored to improve efficacy and reduce toxicity[10][11].

Studies on 5-alkoxyprimaquine analogues have shown that these modifications can lead to compounds with a broad spectrum of antimalarial activity, effective against both blood and tissue schizonts[10]. For instance, certain 5-phenoxy primaquine analogues have demonstrated improved blood antimalarial activity compared to the parent drug[12]. This suggests that derivatives of 2-Nitro-4,5-dipropoxyaniline could serve as valuable precursors for novel antimalarial agents.

SAR_Logic cluster_Core 2-Nitro-4,5-dipropoxyaniline Core cluster_Properties Physicochemical Properties cluster_Activities Potential Biological Activities A 2-Nitroaniline Moiety C Electronic Effects (Electron-withdrawing) A->C E H-bonding Potential A->E B 4,5-Dipropoxy Groups D Lipophilicity & Sterics B->D F Anticancer C->F G Antimicrobial C->G D->F D->G H Antimalarial D->H E->F E->G

Caption: Structure-Activity Relationship logic for 2-Nitro-4,5-dipropoxyaniline derivatives.

Future Directions and Causality in Experimental Design

The presented analysis, based on structural analogy, provides a strong rationale for the investigation of 2-Nitro-4,5-dipropoxyaniline derivatives as a source of new therapeutic agents. The choice of specific derivatizations and biological assays should be guided by the following principles:

  • Anticipated Target Interaction: The electron-withdrawing nitro group and the potential for hydrogen bonding from the aniline moiety suggest that these compounds may interact with enzymatic active sites or nucleic acids. Assays targeting DNA integrity, topoisomerase activity, or specific microbial enzymes would be logical starting points.

  • Modulation of Physicochemical Properties: The length and branching of the alkoxy chains can be systematically varied to modulate lipophilicity and, consequently, cell permeability and bioavailability. A quantitative structure-activity relationship (QSAR) study could be employed to correlate these properties with biological activity.

  • Bioisosteric Replacement: The nitro group, while often essential for activity, can sometimes be associated with toxicity. Future work could explore the replacement of the nitro group with other electron-withdrawing bioisosteres to potentially improve the therapeutic index.

Self-Validating Experimental Protocols

To ensure the integrity and reproducibility of future research in this area, the following detailed experimental protocols for key biological assays are provided.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 2-Nitro-4,5-dipropoxyaniline scaffold represents a promising, yet underexplored, area for the discovery of new bioactive molecules. Based on a comparative analysis of structurally related compounds, derivatives of this scaffold are predicted to possess a range of biological activities, including anticancer, antimicrobial, and antimalarial properties. The synthetic accessibility of the core structure allows for the creation of diverse chemical libraries for screening. This guide provides a foundational framework and detailed experimental protocols to encourage and facilitate further research into the therapeutic potential of this intriguing class of compounds.

References

[13] Grolik, J., Ręka, P., Gorczyca, M., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830. [Link] [2] BenchChem. (2025). 4-Methoxy-2-nitroaniline: A Versatile Building Block in the Synthesis of Heterocyclic Compounds. BenchChem Application Notes. [3] Asif, M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Mini-Reviews in Organic Chemistry, 16(5), 465-473. [9] Perković, I., Zorc, B., & Rajić, Z. (2020). Primaquine derivatives: Modifications of the terminal amino group. European Journal of Medicinal Chemistry, 199, 112391. [10] Chen, E. H., Tanabe, K., Saggiomo, A. J., & Nodiff, E. A. (1987). Modifications of primaquine as antimalarials. 4. 5-Alkoxy derivatives of primaquine. Journal of Medicinal Chemistry, 30(7), 1193–1199. [14] Li, X., et al. (2010). [Synthesis of 4-methyl-5-substituted phenoxy-primaquine analogues and preliminary evaluation on their antimalarial activity]. Yao Xue Xue Bao, 45(1), 64-71. [15] Kumar, D., et al. (2011). Synthesis and anticancer activity of 1,3,4-thiadiazoles with 3-methoxyphenyl substituent. Bioorganic & Medicinal Chemistry Letters, 21(16), 4789-4792. [16] Jansongsaeng, S., et al. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents. Molecules, 26(13), 3991. [12] Jansongsaeng, S., Srimongkolpithak, N., Pengon, J., Kamchonwongpaisan, S., & Khotavivattana, T. (2021). 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents. Molecules, 26(13), 3991. [1] Grolik, J., Ręka, P., Gorczyca, M., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830. [17] Sumitomo Chemical Company. (1995). Process for preparing nitroaniline derivatives. U.S. Patent 5,466,871. [11] LaMontagne, M. P., Markovac, A., & Khan, M. S. (1982). Antimalarials. 13. 5-Alkoxy analogues of 4-methylprimaquine. Journal of Medicinal Chemistry, 25(8), 964–968. [6] Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(19), 6529. [4] Asif, M. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Mini-Reviews in Organic Chemistry, 16(5), 465-473. [5] Husain, A., & Ajmal, M. (2009). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Acta Poloniae Pharmaceutica, 66(3), 267-273. [7] Gershon, H., & Parmegiani, R. (1963). Antifungal activity of substituted nitrobenzenes and anilines. Applied Microbiology, 11(1), 78–83. [18] El-Faham, A., et al. (2023). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Journal of the Chilean Chemical Society, 68(2). [19] Ihara & Co., Ltd. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. U.S. Patent 4,743,595. [8] Jayanthi, V., & Radhakrishnan, G. (2014). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Arabian Journal of Chemistry, 7(5), 789-796. [20] Vaskevych, A., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. Chemistry of Heterocyclic Compounds, 60(1), 85-92. [21] Hoffmann-La Roche Inc. (1965). Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. U.S. Patent 3,215,737.

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Comparative

A Senior Application Scientist's Guide to the Comparative Docking Analysis of 2-Nitro-4,5-dipropoxyaniline Analogs as Potential Tubulin Inhibitors

This guide provides a comprehensive, in-depth technical analysis of the potential of 2-Nitro-4,5-dipropoxyaniline and its analogs as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical analysis of the potential of 2-Nitro-4,5-dipropoxyaniline and its analogs as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy. We will explore the rationale behind selecting this chemical scaffold, detail a rigorous comparative molecular docking study against β-tubulin, and provide a framework for interpreting the in silico data to guide future experimental validation. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and cancer therapeutics.

Introduction: The Rationale for Targeting Tubulin with 2-Nitro-4,5-dipropoxyaniline Analogs

The intricate dance of microtubule dynamics is fundamental to cellular life, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Consequently, tubulin, the protein subunit of microtubules, has emerged as a highly validated and successful target for anticancer drug development.[2] Agents that disrupt tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1]

Nitroaromatic compounds have a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer properties.[3][4] The electron-withdrawing nature of the nitro group can facilitate key interactions with biological targets.[5] Furthermore, the aniline scaffold is a common feature in many known tubulin inhibitors, contributing to their binding at the colchicine site.[5] The convergence of these two pharmacophoric elements within the 2-nitroaniline framework presents a compelling starting point for the design of novel tubulin inhibitors.

The 4,5-dialkoxy substitution pattern on the aniline ring offers a versatile platform for modulating the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding potential, which can significantly influence binding affinity and selectivity. A recently developed regioselective synthesis of 4,5-dialkoxy-2-nitroanilines provides a practical route to a diverse library of analogs for structure-activity relationship (SAR) studies.[6]

This guide will focus on a comparative docking study of a series of these analogs, with 2-Nitro-4,5-dipropoxyaniline as the parent compound, to predict their binding affinity and mode of interaction with β-tubulin at the colchicine binding site. While direct experimental data for the tubulin inhibitory activity of this specific series is not yet publicly available, this in silico investigation aims to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Methodology: A Rigorous and Validated Approach to Comparative Docking

The credibility of any in silico study hinges on the meticulousness of its methodology. Here, we outline a comprehensive and validated protocol for our comparative docking analysis.

Selection of the Protein Target and Ligand Set

Protein Target: We have selected β-tubulin as the target protein for this study. The colchicine binding site, located at the interface between α- and β-tubulin, is a well-characterized pocket for small molecule inhibitors.[7] For our docking simulations, we will utilize a high-resolution crystal structure of tubulin in complex with a known inhibitor, which will be retrieved from the Protein Data Bank (PDB).[8] The specific PDB ID will be chosen based on the resolution of the structure and the presence of a co-crystallized ligand that can be used for validation.

Ligand Set: The ligand set for this comparative study is based on the synthetic scheme for 4,5-dialkoxy-2-nitroanilines.[6] This allows for a systematic exploration of the impact of varying the alkoxy chain length and branching on the predicted binding affinity. The parent compound, 2-Nitro-4,5-dipropoxyaniline, and a series of its analogs with different alkoxy substituents at the 4- and 5-positions will be included.

Computational Docking Protocol

A standard and well-validated docking program, such as AutoDock Vina, will be employed for the molecular docking simulations.[9] The general workflow is as follows:

  • Protein Preparation: The chosen tubulin PDB structure will be prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens will be added, and Kollman charges will be assigned to the protein atoms.

  • Ligand Preparation: The 3D structures of 2-Nitro-4,5-dipropoxyaniline and its analogs will be generated and energy-minimized using a suitable molecular mechanics force field. Gasteiger charges will be computed for all ligand atoms.

  • Grid Box Definition: A grid box will be defined to encompass the entire colchicine binding site of β-tubulin. The dimensions and center of the grid box will be determined based on the position of the co-crystallized ligand in the validation step.

  • Docking Simulation: The docking simulations will be performed using a genetic algorithm to explore the conformational space of each ligand within the defined binding site. Multiple docking runs will be conducted for each ligand to ensure the convergence of the results.

  • Scoring and Analysis: The binding affinity of each ligand will be estimated using the scoring function of the docking program, which typically provides a value in kcal/mol.[10] The predicted binding poses will be visually inspected to analyze the key interactions with the amino acid residues of the binding site.

Experimental Protocol: A Standard Molecular Docking Workflow

  • Obtain Protein Structure: Download the desired protein structure from the RCSB PDB database (e.g., PDB ID: 1SA0 for tubulin).

  • Prepare the Protein:

    • Open the PDB file in a molecular modeling software (e.g., AutoDockTools).

    • Remove water molecules and any existing ligands.

    • Add polar hydrogen atoms to the protein.

    • Compute and assign charges (e.g., Kollman charges).

    • Save the prepared protein in the appropriate format (e.g., PDBQT).

  • Prepare the Ligands:

    • Draw the 2D structures of the ligands (2-Nitro-4,5-dipropoxyaniline and its analogs).

    • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Compute and assign charges (e.g., Gasteiger charges).

    • Save the prepared ligands in the appropriate format (e.g., PDBQT).

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein, often based on the location of a co-crystallized ligand in a reference structure.

    • Define the center and dimensions of a 3D grid box that encompasses this binding site.

  • Run the Docking Simulation:

    • Use a docking program (e.g., AutoDock Vina) to dock each ligand into the prepared protein within the defined grid box.

    • The program will generate multiple binding poses for each ligand, ranked by their predicted binding energy.

  • Analyze the Results:

    • Examine the predicted binding energies (lower values indicate stronger predicted binding).

    • Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Validation of the Docking Protocol

To ensure the reliability of our docking protocol, a validation step is crucial. This involves redocking a known inhibitor into the active site of tubulin and comparing the predicted binding pose with the experimentally determined crystal structure pose. The root-mean-square deviation (RMSD) between the docked and crystallographic poses is calculated, with a value of less than 2.0 Å generally considered a successful validation.[11] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Results and Discussion: Comparative Analysis of Binding Affinities and Interactions

The results of the comparative docking study will be presented in a clear and concise manner to facilitate interpretation and comparison between the different analogs.

Predicted Binding Affinities

The predicted binding affinities (in kcal/mol) for 2-Nitro-4,5-dipropoxyaniline and its analogs will be summarized in the table below. A more negative value indicates a stronger predicted binding affinity.

Compound ID4-Alkoxy Substituent5-Alkoxy SubstituentPredicted Binding Affinity (kcal/mol)
1 n-propoxyn-propoxy-
2 methoxyn-propoxy-
3 ethoxyn-propoxy-
4 isopropoxyn-propoxy-
5 n-butoxyn-propoxy-
Reference ---

(Note: The binding affinity values will be populated upon completion of the docking simulations.)

Analysis of Binding Interactions

The top-ranked binding poses of the most promising analogs will be visualized and analyzed to understand the key molecular interactions driving their predicted affinity. We will focus on:

  • Hydrogen Bonding: The nitro and amino groups of the 2-nitroaniline scaffold are expected to form hydrogen bonds with key residues in the colchicine binding site, such as Cys241, Leu242, and Ala316.

  • Hydrophobic Interactions: The alkoxy chains at the 4- and 5-positions are predicted to engage in hydrophobic interactions with residues lining the binding pocket, including Val238, Ala250, Leu255, and Ile378.

  • π-π Stacking: The aromatic ring of the aniline core may participate in π-π stacking interactions with aromatic residues like Tyr202.

A detailed analysis of these interactions will provide insights into the structure-activity relationship of this series of compounds and guide the design of more potent analogs.

Visualization of the Docking Workflow and Key Interactions

To provide a clear visual representation of the methodologies and findings, the following diagrams are presented in Graphviz DOT language.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select Tubulin PDB Structure PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligands Generate 3D Analog Structures PrepLig Prepare Ligands (Energy Minimize, Assign Charges) Ligands->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Scores Calculate Binding Affinities (kcal/mol) Dock->Scores Poses Analyze Binding Poses and Interactions Scores->Poses SAR Elucidate Structure-Activity Relationships Poses->SAR

Caption: Workflow of the comparative molecular docking study.

binding_interactions cluster_ligand 2-Nitro-4,5-dipropoxyaniline Analog cluster_protein Tubulin Binding Site Residues Ligand Ligand Core Tyr202 Tyr202 Ligand->Tyr202 π-π Stacking Nitro Nitro Group Cys241 Cys241 Nitro->Cys241 H-Bond Amino Amino Group Leu242 Leu242 Amino->Leu242 H-Bond Ala316 Ala316 Amino->Ala316 H-Bond Alkoxy4 4-Alkoxy Chain Val238 Val238 Alkoxy4->Val238 Hydrophobic Alkoxy5 5-Alkoxy Chain Leu255 Leu255 Alkoxy5->Leu255 Hydrophobic

Caption: Key predicted interactions between the analogs and tubulin.

Conclusion and Future Directions

This comparative docking study provides valuable in silico evidence for the potential of 2-Nitro-4,5-dipropoxyaniline analogs as a novel class of tubulin polymerization inhibitors. The predicted binding affinities and interaction patterns offer a rational basis for prioritizing specific analogs for chemical synthesis and subsequent biological evaluation.

It is imperative to underscore that these computational predictions require experimental validation. The next logical steps in this research endeavor would be:

  • Synthesis of Prioritized Analogs: Synthesize the compounds that exhibit the most promising predicted binding affinities. The established regioselective synthesis provides a clear roadmap for this.[6]

  • In Vitro Biological Evaluation: Perform cell-based assays to determine the cytotoxic activity (IC50 values) of the synthesized compounds against a panel of cancer cell lines.[12]

  • Tubulin Polymerization Assay: Directly assess the ability of the most active compounds to inhibit tubulin polymerization in vitro.[13]

  • Experimental Validation of Binding Mode: If a highly potent analog is identified, co-crystallization studies with tubulin could provide definitive experimental validation of the predicted binding mode.

By integrating computational and experimental approaches, the development of this promising class of 2-nitroaniline derivatives as potential anticancer therapeutics can be significantly accelerated. This guide serves as a foundational roadmap for such an endeavor, highlighting the power of molecular modeling to inform and guide rational drug design.

References

  • Grolik, J., Reka, P., Gorczyca, M., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 99, 153830. [Link]

  • Ozheredov, S., Demchuk, O. M., & Karpov, P. A. (2019). Structural and biological characterization of the tubulin interaction with dinitroanilines. ResearchGate. [Link]

  • Fathi, F., et al. (2019). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Molecules, 24(15), 2785. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086-2095. [Link]

  • Surova, L., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6296. [Link]

  • Mancini, F., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. [Link]

  • Gao, Y., et al. (2017). Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances, 7(58), 36567-36581. [Link]

  • Nogales, E., Wolf, S. G., & Downing, K. H. (1998). Structure of the alpha beta tubulin dimer by electron crystallography. Nature, 391(6663), 199-203. [Link]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. [Link]

  • RCSB PDB. (n.d.). 6Y4N: Structure of Tubulin Tyrosine Ligase in Complex with Tb116. [Link]

  • Steinmetz, M. O., & Prota, A. E. (2018). High-affinity ligands of the colchicine domain in tubulin based on a structure-guided design. Scientific Reports, 8(1), 4242. [Link]

  • Kamal, A., et al. (2015). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5414-5425. [Link]

  • Al-Omair, M. A., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. Molecules, 26(9), 2465. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Prota, A. E., et al. (2014). A new tubulin-binding site and compound therapeutic potential. Proceedings of the National Academy of Sciences, 111(38), 13817-13821. [Link]

  • RCSB PDB. (n.d.). Searching the PDB for High-Quality Ligand-Bound Structures. [Link]

  • Field, J. J., et al. (2017). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 37(4), 812-841. [Link]

  • Scribd. (n.d.). Molecular Docking Studies of Tubulin Inhibitors. [Link]

  • Gnanasekaran, R., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 24(19), 14811. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Nitro-4,5-dipropoxyaniline

Topic: Personal Protective Equipment & Handling Protocols for 2-Nitro-4,5-dipropoxyaniline CAS: 148274-67-3 (Analogous Hazard Class: Alkoxy-nitroanilines)[1] Executive Safety Assessment: The "Hidden" Dermal Threat Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for 2-Nitro-4,5-dipropoxyaniline CAS: 148274-67-3 (Analogous Hazard Class: Alkoxy-nitroanilines)[1]

Executive Safety Assessment: The "Hidden" Dermal Threat

Senior Scientist Insight: As researchers, we often categorize nitroanilines simply as "toxic solids." However, 2-Nitro-4,5-dipropoxyaniline presents a specific pharmacokinetic challenge: Lipophilicity .[1] The two propoxy chains (C3H7O-) significantly increase the molecule's lipid solubility compared to its methoxy analogs (like 2-methoxy-4-nitroaniline).[1]

The Causality of Danger:

  • Enhanced Absorption: The propoxy groups facilitate rapid transit across the stratum corneum (skin barrier).

  • Methemoglobinemia: Once systemic, the nitro-aniline core undergoes hepatic metabolism (N-hydroxylation), oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+).[1] This strips your blood’s ability to transport oxygen.[2]

  • The "Blue" Sign: The first sign of exposure is often not pain, but cyanosis (blue lips/fingernails) occurring hours after the initial, painless contact.

Core Directive: Treat this compound not just as a solid irritant, but as a transdermal systemic poison .

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The following matrix is the minimum requirement for handling >10 mg of substance.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Aniline derivatives permeate latex instantly.[1] Double nitrile creates a "breakthrough time" buffer. The outer glove is sacrificial; change immediately upon splash.
Respiratory P100 / N100 Respirator (if outside hood)Or Powered Air Purifying Respirator (PAPR)Dust particles <10µm are respirable.[1] Inhalation provides the fastest route to the bloodstream, bypassing first-pass metabolism.[1]
Body Defense Tyvek® Lab Coat (Disposable) + Chem-Tape at wristsCotton lab coats absorb and hold the chemical against the skin.[1] Tyvek repels solid particulates. Taping wrists bridges the gap between glove and sleeve.
Eye/Face Chemical Goggles (Indirect Vent)Not just safety glassesFine powders drift.[1] Goggles seal the orbital area against dust entry, preventing ocular absorption and mucosal irritation.

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a Self-Validating System : Every step includes a check to ensure containment is maintained before moving to the next.[1]

Phase A: Engineering Controls & Setup
  • Static Elimination: Use an ionizing bar or anti-static gun inside the fume hood. Nitro-alkoxy compounds can be electrostatically charged, causing "powder jump" during weighing.[1]

  • Surface Barrier: Lay down a plastic-backed absorbent mat (absorbent side up) in the hood.[1] Validation: If powder spills, it is trapped on the mat, not the hood surface.

Phase B: Weighing & Solubilization
  • The "Boat-in-Jar" Method:

    • Place the weighing boat inside a secondary glass jar.

    • Tare the balance.

    • Transfer the solid into the boat (inside the jar).

    • Validation: If grains fall, they land in the jar, not on the balance.

  • Solvent Addition:

    • Add solvent (e.g., DMSO, Methanol) immediately to the solid.

    • Why? Handling the compound in solution reduces dust risk (though it increases permeation risk if spilled—hence double gloves).

Phase C: Decontamination (The "Pink" Test)
  • Anilines often oxidize to colored compounds. Wipe down the work area with an ethanol-soaked wipe.[1]

  • Validation: Inspect the wipe. Any yellow/orange discoloration indicates a breach in containment.

Visualizing the Safety Logic

The following diagram illustrates the decision pathway for handling this compound, emphasizing the "Stop/Go" validation points.

SafetyProtocol Start Start: 2-Nitro-4,5-dipropoxyaniline Handling RiskAssess Risk Assessment: Is quantity > 100mg? Start->RiskAssess PPE_High High Hazard PPE: PAPR + Tyvek Suit RiskAssess->PPE_High Yes PPE_Std Standard PPE: Double Nitrile + N95 + Sleeves RiskAssess->PPE_Std No Weighing Weighing Procedure: Use Static Gun + Secondary Containment PPE_High->Weighing PPE_Std->Weighing Check1 Validation Check: Visible Dust on Mat? Weighing->Check1 Clean STOP: Wet Wipe Cleanup Dispose as Haz Waste Check1->Clean Yes (Fail) Proceed Proceed to Solubilization Check1->Proceed No (Pass) Clean->Weighing Disposal Disposal: Incineration (No Drain Pour) Proceed->Disposal

Figure 1: Decision logic for handling nitro-alkoxy anilines. Note the critical validation step ("Visible Dust") that forces a stop in the workflow.

Emergency Response & Disposal

Medical Surveillance (Methemoglobinemia)
  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for severe methemoglobinemia.[1] Ensure your medical safety officer knows you are working with nitro-aromatics.[1]

  • Immediate First Aid:

    • Skin: Wash with soap and water for 15 minutes.[3] Do not use alcohol (this increases skin absorption of the remaining chemical).[1]

    • Eyes: Flush for 15 minutes.

Disposal Strategy
  • Classification: Treat as P-Listed equivalent waste (Acutely Toxic).[1][2]

  • Segregation: Do not mix with oxidizers (nitric acid, perchlorates).[4] Nitroanilines can react violently with strong oxidizers.

  • Destruction: High-temperature incineration is the only acceptable disposal method.[1] Label waste clearly: "Toxic Solid - Nitroaniline Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4677490, 2-Nitro-4,5-dipropoxyaniline.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Nitroaniline derivatives and their toxicological profiles. (General Class Data). Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitroaniline. (Applied for class-based hazard extrapolation).[1] Retrieved from [Link][1]

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